6-bromo-2,3-dihydro-1H-indole-4-carboxylicacid
Description
6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid is a brominated indole derivative characterized by a partially saturated indole ring system (2,3-dihydro substitution) and a carboxylic acid group at position 2. This structural framework imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions, while the carboxylic acid group enables functionalization via esterification or amidation .
Analytical characterization relies on NMR, mass spectrometry, and X-ray crystallography, with software like SHELXL and OLEX2 employed for structural refinement .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFOKOGGUGHDKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=CC(=C21)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can undergo oxidation to form quinonoid structures or reduction to form dihydro derivatives.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetic acid.
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
Substitution Products: Various substituted indole derivatives depending on the reagent used.
Oxidation Products: Quinonoid structures.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
6-Bromo-2,3-dihydro-1H-indole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-2,3-dihydro-1H-indole-4-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences: Indole vs. Indazole: Indazoles (e.g., 4-bromo-6-hydroxy-1H-indazole-3-carboxylic acid) feature a fused benzene-pyrazole ring, increasing hydrogen-bonding capacity compared to indoles . Dihydroindole vs.
Substituent Effects :
- Bromine Position : Moving bromine from C6 (target compound) to C3 (3-bromo-1H-indole-4-carboxylic acid) redistributes electron density, affecting reactivity in cross-coupling reactions .
- Carboxylic Acid vs. Aldehyde : The carboxylic acid group in the target compound supports salt formation or amide coupling, whereas aldehydes (e.g., 6-bromo-4-methoxy-1H-indole-3-carbaldehyde) enable nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
